Cas no 2680892-50-4 (benzyl N-(4-bromothiophen-2-yl)methyl-N-(2-hydroxyethyl)carbamate)

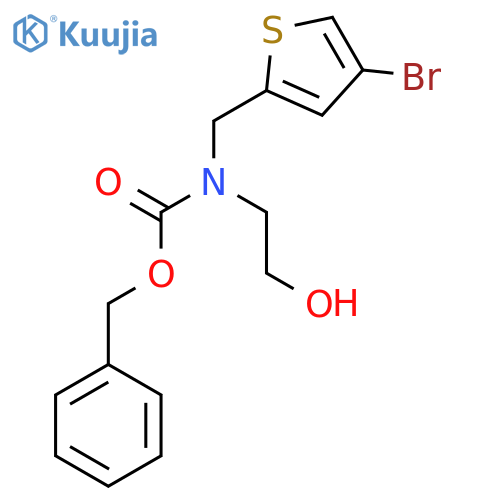

2680892-50-4 structure

商品名:benzyl N-(4-bromothiophen-2-yl)methyl-N-(2-hydroxyethyl)carbamate

benzyl N-(4-bromothiophen-2-yl)methyl-N-(2-hydroxyethyl)carbamate 化学的及び物理的性質

名前と識別子

-

- benzyl N-[(4-bromothiophen-2-yl)methyl]-N-(2-hydroxyethyl)carbamate

- EN300-28300858

- 2680892-50-4

- benzyl N-(4-bromothiophen-2-yl)methyl-N-(2-hydroxyethyl)carbamate

-

- インチ: 1S/C15H16BrNO3S/c16-13-8-14(21-11-13)9-17(6-7-18)15(19)20-10-12-4-2-1-3-5-12/h1-5,8,11,18H,6-7,9-10H2

- InChIKey: ALXMAFVHTDDOQW-UHFFFAOYSA-N

- ほほえんだ: BrC1=CSC(=C1)CN(C(=O)OCC1C=CC=CC=1)CCO

計算された属性

- せいみつぶんしりょう: 369.00343g/mol

- どういたいしつりょう: 369.00343g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 7

- 複雑さ: 326

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

benzyl N-(4-bromothiophen-2-yl)methyl-N-(2-hydroxyethyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28300858-0.5g |

benzyl N-[(4-bromothiophen-2-yl)methyl]-N-(2-hydroxyethyl)carbamate |

2680892-50-4 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-28300858-0.25g |

benzyl N-[(4-bromothiophen-2-yl)methyl]-N-(2-hydroxyethyl)carbamate |

2680892-50-4 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28300858-5.0g |

benzyl N-[(4-bromothiophen-2-yl)methyl]-N-(2-hydroxyethyl)carbamate |

2680892-50-4 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28300858-1g |

benzyl N-[(4-bromothiophen-2-yl)methyl]-N-(2-hydroxyethyl)carbamate |

2680892-50-4 | 1g |

$1214.0 | 2023-09-07 | ||

| Enamine | EN300-28300858-2.5g |

benzyl N-[(4-bromothiophen-2-yl)methyl]-N-(2-hydroxyethyl)carbamate |

2680892-50-4 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Enamine | EN300-28300858-10.0g |

benzyl N-[(4-bromothiophen-2-yl)methyl]-N-(2-hydroxyethyl)carbamate |

2680892-50-4 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28300858-0.05g |

benzyl N-[(4-bromothiophen-2-yl)methyl]-N-(2-hydroxyethyl)carbamate |

2680892-50-4 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28300858-1.0g |

benzyl N-[(4-bromothiophen-2-yl)methyl]-N-(2-hydroxyethyl)carbamate |

2680892-50-4 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28300858-5g |

benzyl N-[(4-bromothiophen-2-yl)methyl]-N-(2-hydroxyethyl)carbamate |

2680892-50-4 | 5g |

$3520.0 | 2023-09-07 | ||

| Enamine | EN300-28300858-0.1g |

benzyl N-[(4-bromothiophen-2-yl)methyl]-N-(2-hydroxyethyl)carbamate |

2680892-50-4 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 |

benzyl N-(4-bromothiophen-2-yl)methyl-N-(2-hydroxyethyl)carbamate 関連文献

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

2680892-50-4 (benzyl N-(4-bromothiophen-2-yl)methyl-N-(2-hydroxyethyl)carbamate) 関連製品

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 4770-00-7(3-cyano-4-nitroindole)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量